molecular formula C15H14ClN3O2 B485757 2-(2-chlorophenyl)-N-[(phenylcarbamoyl)amino]acetamide CAS No. 497060-11-4

2-(2-chlorophenyl)-N-[(phenylcarbamoyl)amino]acetamide

Cat. No.: B485757
CAS No.: 497060-11-4
M. Wt: 303.74g/mol
InChI Key: IDECEJFYQUKXRC-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[(phenylcarbamoyl)amino]acetamide is an organic compound with a complex structure that includes a chlorophenyl group, an acetyl group, and a phenylhydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[(phenylcarbamoyl)amino]acetamide typically involves the reaction of 2-chlorophenylacetic acid with phenylhydrazine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[(phenylcarbamoyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenylacetic acid derivatives, while substitution reactions can produce various substituted phenylhydrazinecarboxamides .

Scientific Research Applications

2-(2-chlorophenyl)-N-[(phenylcarbamoyl)amino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[(phenylcarbamoyl)amino]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorophenyl)-N-[(phenylcarbamoyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[[2-(2-chlorophenyl)acetyl]amino]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-13-9-5-4-6-11(13)10-14(20)18-19-15(21)17-12-7-2-1-3-8-12/h1-9H,10H2,(H,18,20)(H2,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDECEJFYQUKXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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